2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

Description

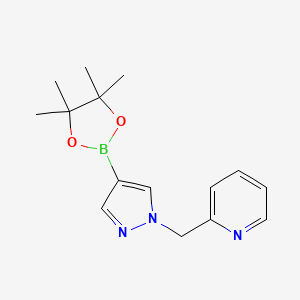

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine (CAS: 864754-22-3, molecular formula: C₁₅H₂₀BN₃O₂) is a boronate ester-containing heterocyclic compound. Its structure comprises a pyridine ring linked via a methyl group to a pyrazole ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyrazole (Figure 1). This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the reactive boronate group, enabling carbon-carbon bond formation in organic synthesis . Key properties include a molecular weight of 285.15 g/mol, storage at 2–8°C under dry conditions, and a Hazard Statement H302 (harmful if swallowed) .

Properties

IUPAC Name |

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)12-9-18-19(10-12)11-13-7-5-6-8-17-13/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITHCPNYDGADHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592253 | |

| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-22-3 | |

| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Borylation: The pyrazole ring is then functionalized with a dioxaborolane group using a Miyaura borylation reaction. This involves the reaction of the pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Coupling with Pyridine: The final step involves coupling the borylated pyrazole with a pyridine derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can also be performed, typically targeting the pyridine ring or the pyrazole ring.

Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the most significant applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The presence of the dioxaborolane moiety facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of palladium catalysts. This reaction is pivotal for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Biaryl Compounds

The compound can also be utilized to synthesize biaryl compounds through various coupling reactions. For example, it has been employed to prepare biaryl amides via copper-catalyzed C-H bond coupling reactions. These biaryl compounds are essential intermediates in the development of numerous biologically active molecules .

Medicinal Chemistry

Anticancer Agents

Research indicates that compounds containing boron have potential applications as anticancer agents. The incorporation of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine into drug formulations may enhance the efficacy and selectivity of treatments against various cancers. The unique reactivity of boron compounds allows for targeted delivery systems that can improve therapeutic outcomes while minimizing side effects .

Antidiabetic Properties

Emerging studies suggest that phenolic compounds related to this structure may exhibit antidiabetic properties. This could be attributed to their ability to modulate glucose metabolism and improve insulin sensitivity. The potential for such compounds to be developed into functional food ingredients or nutraceuticals is an area of active research .

Materials Science

Nanotechnology Applications

The compound's unique chemical properties make it suitable for applications in nanotechnology. Specifically, it can be utilized in the fabrication of nanoparticles for drug delivery systems due to its biocompatibility and ability to form stable complexes with metal ions. These nanoparticles can be engineered for specific biomedical applications such as bioimaging and targeted therapy .

Biosensing Technologies

The incorporation of boron-containing compounds into biosensors has shown promise for detecting biomolecules with high sensitivity and specificity. The ability to modify surface chemistry through coordination interactions enhances the performance of these biosensors in clinical diagnostics .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | - Suzuki-Miyaura cross-coupling reactions - Synthesis of biaryl amides |

| Medicinal Chemistry | - Development of anticancer agents - Potential antidiabetic properties |

| Materials Science | - Fabrication of nanoparticles for drug delivery - Development of biosensing technologies |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group, in particular, can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors or sensors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Pyridine Ring

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine (CAS: MFCD08706028)

- Structure : Pyridine substituent at the 4-position.

- Applications : Primarily used in medicinal chemistry as a precursor for kinase inhibitors.

3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine (CAS: CTK8B3151)

- Structure : Pyridine substituent at the 3-position.

- Applications : Identified as GPR40 Activator 1, indicating pharmacological relevance in diabetes treatment.

- Key Differences : The meta-substitution introduces steric hindrance, reducing reactivity in cross-coupling but improving target selectivity in biological systems .

Table 1: Comparison of Pyridine Positional Isomers

| Position | CAS Number | Molecular Formula | Key Application | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| 2- (Target) | 864754-22-3 | C₁₅H₂₀BN₃O₂ | Suzuki-Miyaura reactions | High (optimal steric profile) |

| 4- | MFCD08706028 | C₁₅H₂₀BN₃O₂ | Kinase inhibitor synthesis | Moderate (enhanced conjugation) |

| 3- | CTK8B3151 | C₁₅H₂₀BN₃O₂ | GPR40 activation | Low (steric hindrance) |

Substituent Variations on the Pyrazole Ring

2-(1H-Pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1350918-90-9)

- Structure : Boronate at the 4-position of pyridine; pyrazole directly attached to pyridine.

- Applications : Intermediate in synthesizing conjugated polymers.

- Key Differences : Absence of a methyl linker reduces flexibility, limiting applications in sterically demanding reactions .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine (CAS: 1056039-90-7)

Table 2: Substituent Variations and Their Effects

| Compound | Key Group | Application | Reactivity in Cross-Coupling | Stability |

|---|---|---|---|---|

| Target Compound | Pyrazole + methyl | Suzuki-Miyaura reactions | High | Moderate |

| 2-(1H-Pyrazol-1-yl)-4-boronate pyridine | Pyrazole | Polymer synthesis | Moderate | High |

| 5-Boronate-2-tetrazole pyridine | Tetrazole | MOF construction | Low | Very High |

Fluorescent Probes (PY-BE)

The styryl-boronate compound PY-BE (1-methyl-4-(4-(dioxaborolan-2-yl)styryl)-pyridine) demonstrates ratio-metric fluorescence for H₂O₂ detection. Unlike the target compound, PY-BE’s extended conjugation enables emission shifts (430→510 nm) upon oxidation, highlighting the role of boronate positioning in sensing .

Medicinal Chemistry (GPR40 Activator 1)

The 3-pyridyl isomer (CAS: CTK8B3151) activates GPR40, a receptor involved in insulin secretion. Its meta-substitution optimizes binding to the receptor’s hydrophobic pocket, a feature absent in the ortho-substituted target compound .

Biological Activity

The compound 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is a derivative of pyridine and pyrazole that incorporates a boron-containing moiety. This structure suggests potential biological activity due to the presence of the dioxaborolane group, which is known for its reactivity in various biological contexts. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight: 275.23 g/mol

- CAS Number: Not specified in the sources

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interaction with various biological targets. The following sections outline specific activities and findings related to this compound.

Inhibition Studies

Recent studies have demonstrated that compounds containing the dioxaborolane moiety can act as inhibitors for certain enzymes. For instance, a related study focused on tryptophan hydroxylase inhibitors indicated that modifications to the pyrazole and pyridine rings could enhance inhibitory potency against target enzymes involved in metabolic pathways relevant to obesity and fatty liver disease .

Case Studies

- Tryptophan Hydroxylase Inhibition : A derivative similar to the compound under investigation showed an inhibition rate of 64% at a concentration of 100 µM. This suggests that modifications in the dioxaborolane structure can significantly affect enzyme interactions .

- Neuropharmacological Effects : Compounds with similar structures have been evaluated for their ability to penetrate the blood-brain barrier (BBB). Modifications that reduced lipophilicity improved brain penetration while maintaining efficacy against protozoan parasites such as Trypanosoma brucei .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key findings from various studies:

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Dioxaborolane moiety | Enhanced enzyme inhibition | |

| Pyrazole substitution | Increased potency against TPH1 | |

| Pyridine ring changes | Improved BBB penetration |

The mechanism by which this compound exerts its biological effects likely involves its ability to interact with specific enzymes or receptors. The dioxaborolane group may facilitate binding through coordination with metal ions or through hydrogen bonding interactions with active site residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.